molecular formula C18H16N4O3 B2947955 2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-20-7

2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2947955
CAS RN: 2034531-20-7
M. Wt: 336.351
InChI Key: CIHMKQMKHPCMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidinamine derivatives, which may be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They have been a hot topic in the pesticide field for many years .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives often involves the use of a template, such as pyrimidifen, according to the principle of bioisosterism . The process typically involves cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like X-ray diffraction . In these structures, a tautomeric form with a localized N(1)=C(2) bond is often realized .


Chemical Reactions Analysis

Pyrimidinamine derivatives are often synthesized through a series of chemical reactions, including the design and synthesis of new compound molecules .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent . It was part of a study that synthesized new derivatives of thieno[2,3-d]pyrimidine, which showed promising results against various human cancer cell lines . The broad-spectrum activity against all cancer cell lines suggests that this compound could be a valuable lead in the development of new anticancer drugs.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities . They have been compared to ampicillin in their effectiveness against P. aeruginosa, a common bacterium that can cause disease in plants and animals, including humans . This highlights its potential use in developing new antimicrobial agents.

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class to which this compound belongs, have been designed and tested for their efficacy as antitubercular agents . Some of these compounds have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This suggests that the compound may also possess antitubercular properties.

Phosphodiesterase Inhibitors

Compounds with a thienopyrimidine structure have been reported to display good activity as phosphodiesterase inhibitors . These enzymes play a crucial role in cellular signaling and are targets for therapeutic drugs to treat various diseases, including inflammatory diseases and erectile dysfunction.

Dihydrofolate Reductase Inhibitors

The compound has been associated with activity as an inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme targeted by drugs to treat certain types of cancer, rheumatoid arthritis, and other conditions. Inhibitors of DHFR can be potent chemotherapeutic agents.

Vascular Endothelial Growth Factor (VEGF) Kinase Inhibitors

Another potential application is as an inhibitor of vascular endothelial growth factor (VEGF) kinase . VEGF plays a significant role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGF kinase can be a strategy for antiangiogenic therapy in cancer treatment.

Anti-HIV Activity

Derivatives of thienopyrimidine, including the compound , have been explored for their anti-HIV activity . These compounds could potentially interfere with the life cycle of the HIV virus, offering a new avenue for the development of anti-HIV medications .

Anti-Inflammatory and Antibacterial Activities

Lastly, the compound has been linked to anti-inflammatory and antibacterial activities . It is structurally similar to purines, which are essential components of DNA and RNA, and has shown activities that could make it a candidate for the development of new anti-inflammatory and antibacterial drugs .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives, which this compound is a part of, have been reported to display good activity as phosphodiesterase inhibitors, dihydrofolate reductase (dhfr) inhibitors, and vascular endothelial growth factor (vegf) kinase inhibitors . These targets play crucial roles in various biological processes, including cell growth, inflammation, and angiogenesis.

Mode of Action

For instance, as a potential DHFR inhibitor, it could prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For example, inhibition of DHFR would disrupt the folate pathway, leading to a decrease in the synthesis of nucleotides and proteins. Similarly, inhibition of phosphodiesterase could increase cyclic AMP levels, affecting various signaling pathways. Inhibition of VEGF kinase could disrupt angiogenesis, potentially limiting the growth of tumors .

Result of Action

The compound has been evaluated for its in vitro anticancer activity against 60 human cancer cell lines. It showed non-selective broad-spectrum activity against all cancer cell lines . This suggests that the compound’s action could result in the inhibition of cancer cell growth.

Future Directions

The increasing evolution of pesticide resistance has led to a growing interest in the development of new pyrimidinamine derivatives . Future research may focus on designing and synthesizing new compounds with improved activity and unique modes of action .

properties

IUPAC Name

5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-16-6-5-12(10-19-16)17(23)21-9-7-14-13(11-21)18(24)22-8-3-2-4-15(22)20-14/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHMKQMKHPCMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.